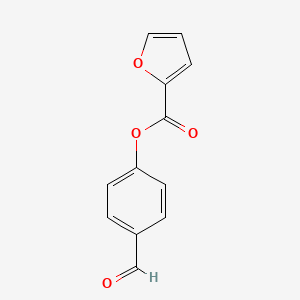

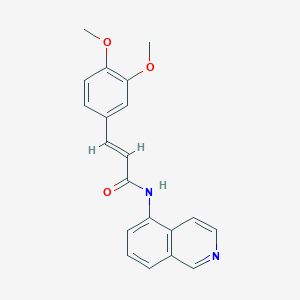

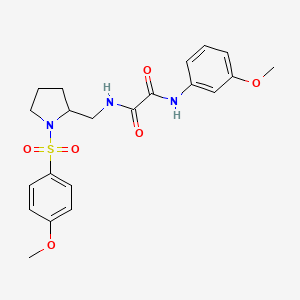

4-Formylphenyl 2-furoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial Activity of Heterocyclic Scaffolds

A study by Abdel‐Galil et al. (2018) utilized 4-Formylphenyl benzoate, a compound related to 4-Formylphenyl 2-furoate, as a precursor for creating heterocyclic scaffolds containing thiazole and thiazolidin-5-one rings. These compounds exhibited good antibacterial activity against two types of bacteria, with some derivatives showing activity comparable to the standard chemotherapeutic, Ampicillin (Abdel‐Galil, E., Moawad, E. B., El‐Mekabaty, A., & Said, G. E., 2018).

Corrosion Inhibition for Carbon Steel

4-(Phenyldiazenyl)phenyl 2-furoate (PPF), a derivative of 4-Formylphenyl 2-furoate, has been investigated as a corrosion inhibitor for carbon steel in saline waters. The study by Moanță et al. (2013) found that PPF significantly decreased corrosion current densities and increased values of polarization resistance and inhibition efficiency, reaching a maximum of 89.6% at a concentration of 0.1 mmol L−1 (Moanță, A., Tutunaru, B., & Rotaru, P., 2013).

Polymer Synthesis and Biomass Valorization

Research on the valorization of biomass derivatives has identified 2-furoic acid esters, produced from 2-furoic acid (a related compound to 4-Formylphenyl 2-furoate), as valuable in the flavoring and fragrance industry or as synthesis intermediates in the pharmaceutical industry. Escobar et al. (2015) explored the clean esterification of 2-furoic acid using zirconia samples modified with tungstophosphoric acid as recyclable catalysts, demonstrating a green and efficient alternative for converting bio-based 2-furoic acid into valuable esters (Escobar, A., Sathicq, Á., Pizzio, L., Blanco, M., & Romanelli, G., 2015).

Regioselective Catalyzed Arylation

The regioselective palladium(0)-catalyzed arylation of 3-furoate and 3-thiophenecarboxylate esters, which can be considered structurally related to 4-Formylphenyl 2-furoate, has been described by Glover et al. (2003). This process allows for the selective synthesis of either 2-aryl or 5-aryl products, demonstrating the versatility of these furanic compounds in organic synthesis (Glover, B., Harvey, K. A., Liu, B., Sharp, M., & Tymoschenko, M., 2003).

特性

IUPAC Name |

(4-formylphenyl) furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-8-9-3-5-10(6-4-9)16-12(14)11-2-1-7-15-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUHEYPQVPMFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylphenyl 2-furoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)

![2-[[(4-Fluorophenyl)methyl-[(4-phenylmethoxyphenyl)methyl]amino]methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2861740.png)

![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2861747.png)

![(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2861748.png)

![2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B2861752.png)

![1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2861757.png)